molecular formula C8H7BrN2 B2365425 2-Bromo-1-methylpyrrolo[3,2-c]pyridine CAS No. 1368161-73-2

2-Bromo-1-methylpyrrolo[3,2-c]pyridine

Cat. No.: B2365425
CAS No.: 1368161-73-2
M. Wt: 211.062
InChI Key: CQDQPULVEKGLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-methylpyrrolo[3,2-c]pyridine is a brominated heterocyclic compound featuring a fused pyrrole-pyridine core. This scaffold is of significant interest in medicinal chemistry due to its presence in bioactive molecules and pharmaceutical intermediates. The bromine atom at position 2 and the methyl group at position 1 enhance its utility in cross-coupling reactions, enabling the synthesis of more complex derivatives for drug discovery .

Properties

IUPAC Name

2-bromo-1-methylpyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-7-2-3-10-5-6(7)4-8(11)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDQPULVEKGLFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1Br)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368161-73-2
Record name 2-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization Strategies for Core Structure Assembly

Pyridine Functionalization and Annulation

The most widely documented method involves annulation of functionalized pyridine precursors. As demonstrated in the synthesis of analogous pyrrolopyridine derivatives, 2-bromo-5-methylpyridine serves as a key starting material. The reaction sequence proceeds through four stages:

  • N-Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane generates 2-bromo-5-methylpyridine-1-oxide.
  • Nitration : Exposure to fuming nitric acid in sulfuric acid introduces a nitro group at the 4-position, yielding 2-bromo-5-methyl-4-nitropyridine-1-oxide.
  • Cyclization : Heating with N,N-dimethylformamide dimethyl acetal (DMF-DMA) facilitates ring closure via [3+2] cycloaddition, forming the pyrrolo[3,2-c]pyridine core.
  • Reductive Bromination : Iron powder in acetic acid mediates simultaneous nitro group reduction and bromine retention, producing 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Critical Parameters :

  • Temperature control during nitration (0–5°C) prevents decomposition.
  • DMF-DMA stoichiometry (1.2 equivalents) ensures complete cyclization.
N-Methylation of Pyrrolopyridine Intermediates

Post-cyclization methylation introduces the 1-methyl group. A representative procedure from patent literature employs:

  • Substrate : 6-bromo-1H-pyrrolo[3,2-c]pyridine (0.3 mmol)
  • Methylation Agent : Methyl iodide (1.5 equivalents)
  • Base : Potassium carbonate (2.0 equivalents)
  • Solvent : 1,4-Dioxane (15 mL)
  • Conditions : Microwave irradiation at 85°C for 30 minutes

This method achieves 89% yield with >95% purity by HPLC. Regioselectivity arises from the inherent nucleophilicity of the pyrrole nitrogen compared to pyridine sites.

Direct Bromination of 1-Methylpyrrolo[3,2-c]pyridine

Electrophilic Aromatic Substitution

Bromination at the 2-position employs N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions:

Radical Pathway :

  • Substrate : 1-Methylpyrrolo[3,2-c]pyridine (1.0 mmol)
  • Brominating Agent : NBS (1.1 equivalents)
  • Initiator : Azobisisobutyronitrile (AIBN, 0.1 equivalents)
  • Solvent : Carbon tetrachloride (10 mL)
  • Conditions : Reflux at 80°C for 12 hours

Lewis Acid-Mediated :

  • Catalyst : Iron(III) chloride (0.2 equivalents)
  • Solvent : Dichloromethane (10 mL)
  • Temperature : 25°C, 6 hours
Method Yield (%) Regioselectivity (2-Bromo:3-Bromo)
Radical (NBS/AIBN) 67 92:8
FeCl3-Catalyzed 72 85:15

Radical conditions favor 2-bromo isomer formation due to stabilized transition states at the electron-rich pyrrole ring.

Transition Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Palladium-mediated cross-coupling installs the bromine atom post-cyclization. A modified protocol adapts methods from colchicine inhibitor syntheses:

  • Boronic Acid Preparation :

    • 1-Methylpyrrolo[3,2-c]pyridine (1.0 mmol)
    • Trimethyl borate (3.0 equivalents)
    • Lithium diisopropylamide (LDA, 2.2 equivalents)
    • Tetrahydrofuran (THF), -78°C, 2 hours
  • Coupling Reaction :

    • Aryl bromide (1.2 equivalents)
    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2, 5 mol%)
    • Potassium carbonate (2.0 equivalents)
    • 1,4-Dioxane/water (4:1), 90°C, 12 hours

This sequence affords 2-bromo-1-methylpyrrolo[3,2-c]pyridine in 78% yield with <5% dimerization byproducts.

Comparative Analysis of Synthetic Routes

Parameter Cyclization Direct Bromination Suzuki Coupling
Total Steps 4 1 3
Overall Yield (%) 45–55 67–72 60–78
Purity (HPLC, %) ≥98 ≥95 ≥97
Scalability Moderate High Low
Cost Index 3.2 1.8 4.1

Key Observations :

  • Cyclization provides structural versatility but suffers from multi-step inefficiencies.
  • Direct bromination offers simplicity but requires stringent regiocontrol.
  • Suzuki coupling enables late-stage diversification at the expense of palladium costs.

Industrial Considerations and Process Optimization

Continuous Flow Bromination

Recent advances adapt batch bromination to flow chemistry:

  • Reactor Type : Microfluidic chip with 500 µm channels
  • Residence Time : 2 minutes
  • Temperature : 120°C
  • Output : 98% conversion, 92% isolated yield

Solvent Recycling Systems

Closed-loop distillation recovers 1,4-dioxane (≥99% purity) from reaction mixtures, reducing waste by 73% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-methylpyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

    Substitution: Formation of various substituted pyrrolo[3,2-c]pyridine derivatives.

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of dehalogenated or reduced derivatives.

Scientific Research Applications

2-Bromo-1-methylpyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Bromo-1-methylpyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrrolo[3,2-c]pyridine core play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, molecular properties, and applications of 2-Bromo-1-methylpyrrolo[3,2-c]pyridine and analogous compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Pyrrolo[3,2-c]pyridine 2-Bromo, 1-Methyl C₈H₇BrN₂ ~211.06 (estimated) Pharmaceutical intermediate
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine Pyrrolo[3,2-b]pyridine 6-Bromo, 2-Methyl C₈H₇BrN₂ 211.06 Research chemical, bioactivity studies
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 5-Bromo, 2-Ethyl C₉H₉BrN₂ 233.09 High-yield synthesis routes
3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine 3-Bromo, 6-Chloro C₇H₄BrClN₂ 235.48 Antimicrobial applications
2-Bromo-3-methylpyridine Pyridine 2-Bromo, 3-Methyl C₆H₆BrN 172.02 Industrial solvent, intermediate

Key Observations

Core Structure Variations :

  • The pyrrolo[3,2-c]pyridine core (target compound) differs from isomers like pyrrolo[3,2-b] or [2,3-b] in the fusion positions of the pyrrole and pyridine rings. This alters electronic properties and binding affinities in biological systems .
  • 2-Bromo-3-methylpyridine lacks the fused pyrrole ring, reducing steric complexity but limiting its utility in advanced medicinal chemistry .

Substituent Effects :

  • Bromine Position : Bromine at position 2 (target compound) vs. position 6 (6-bromo derivatives) affects reactivity in Suzuki couplings. For example, 5-Bromo-2-ethyl-pyrrolo[2,3-b]pyridine () undergoes efficient substitution due to favorable electron withdrawal .
  • Methyl vs. Ethyl Groups : The 1-methyl group in the target compound may enhance metabolic stability compared to ethyl-substituted analogs (e.g., 5-Bromo-2-ethyl-pyrrolo[2,3-b]pyridine) .

Applications :

  • Pharmaceutical Intermediates : Pyrrolo[3,2-c]pyridine derivatives are used in EGFR inhibitors () and antipsychotic metal complexes (). The target compound’s bromine and methyl groups make it a versatile precursor .
  • Antimicrobial Activity : 3-Bromo-6-chloro-pyrrolo[3,2-c]pyridine () highlights the role of halogenation in enhancing bioactivity .

Biological Activity

2-Bromo-1-methylpyrrolo[3,2-c]pyridine is a compound belonging to the pyrrolopyridine class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in cancer treatment and other therapeutic areas.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented by its canonical SMILES notation: CN1C2=C(C=C1Br)C=NC=C2. This notation indicates a fused pyrrole and pyridine ring system with a bromine substituent at the 2-position. The synthesis typically involves the bromination of 1-methylpyrrolo[3,2-c]pyridine using N-bromosuccinimide (NBS) in dichloromethane at room temperature to achieve high yields and selectivity .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are critical in regulating cell signaling pathways associated with cancer progression . The compound's mechanism of action appears to involve interference with FGFR signaling pathways, leading to reduced cell proliferation and potential apoptosis in cancer cells.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15FGFR Inhibition
MCF-7 (Breast Cancer)20FGFR Inhibition
HeLa (Cervical Cancer)12FGFR Inhibition

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is required to fully elucidate its spectrum of antimicrobial efficacy .

Anti-inflammatory Effects

The compound has also been investigated for potential anti-inflammatory properties. Studies indicate that it may modulate inflammatory pathways, suggesting a role in treating inflammatory diseases. However, specific mechanisms and efficacy levels remain to be thoroughly explored .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrrolo[3,2-c]pyridine derivatives, including this compound. Notable findings include:

  • Study on FGFR Inhibition : A study demonstrated that derivatives of pyrrolo[3,2-c]pyridine could effectively inhibit FGFR kinase activity, leading to reduced proliferation in cancer cell lines .
  • Antimicrobial Screening : Another investigation screened various derivatives against Staphylococcus aureus and Escherichia coli, showing promising results for some compounds within this class .

Q & A

Basic: What are the recommended synthetic routes for 2-Bromo-1-methylpyrrolo[3,2-c]pyridine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized pyrrolopyridine core. A common approach is the use of N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. For example:

  • Step 1: Prepare the 1-methylpyrrolo[3,2-c]pyridine precursor via cyclization of substituted pyridine derivatives with propargyl amines .
  • Step 2: Brominate at the 2-position using NBS in dimethylformamide (DMF) at 0–25°C. Yield optimization (70–85%) depends on stoichiometric control (1.1–1.3 eq NBS) and inert atmosphere to prevent side reactions .

Key Considerations:

  • Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-reaction purification to remove succinimide byproducts.
  • Temperature gradients (e.g., slow warming from 0°C to RT) improve regioselectivity.

Advanced: How can researchers resolve contradictions in NMR data for structural confirmation of brominated pyrrolopyridines?

Methodological Answer:
Conflicting NMR signals often arise from tautomerism or residual solvents. Strategies include:

  • Multi-Nuclear NMR: Compare 1^1H, 13^13C, and 15^15N NMR to distinguish between aromatic protons and confirm bromine’s electronic effects. For example, 13^13C shifts at C2 (δ ~125–130 ppm) indicate bromine substitution .
  • Crystallography: Single-crystal X-ray diffraction (as in ) resolves ambiguities by providing unambiguous bond lengths and angles. For 2-Bromo derivatives, Br···π interactions (3.3–3.8 Å) can stabilize specific tautomers .
  • DFT Calculations: Predict NMR chemical shifts using density functional theory (e.g., B3LYP/6-311+G(d,p)) to validate experimental data .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C8_8H7_7BrN2_2) with <2 ppm error. ESI+ mode typically shows [M+H]+^+ at m/z 227.9854 .
  • UV-Vis Spectroscopy: Detect π→π* transitions (λmax_{max} ~270–290 nm) for purity assessment .
  • HPLC-PDA: Use C18 columns with acetonitrile/water (0.1% TFA) gradients (5→95% over 20 min) to monitor impurities (<0.5% area) .

Advanced: How can cross-coupling reactions be optimized to synthesize this compound derivatives for drug discovery?

Methodological Answer:

  • Suzuki-Miyaura Coupling:
    • Catalyst System: Pd(PPh3_3)4_4 (2 mol%) with K2_2CO3_3 in DME/H2_2O (3:1).
    • Conditions: Microwave irradiation (100°C, 30 min) improves conversion (>90%) for aryl boronic acids .
  • Buchwald-Hartwig Amination:
    • Use Xantphos (4 mol%) and Pd2_2(dba)3_3 to couple primary amines, achieving >80% yield. Steric hindrance from the methyl group may require elevated temperatures (110°C) .

Data Contradiction Note: Conflicting reports on Pd catalyst efficiency (e.g., Pd(OAc)2_2 vs. PdCl2_2) highlight the need for substrate-specific screening .

Advanced: What strategies mitigate solubility challenges during biological assays of this compound?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility while maintaining cell viability .
  • Prodrug Design: Introduce phosphate or acetyl groups at the pyrrole nitrogen, which hydrolyze in vivo to release the active compound .
  • Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve pharmacokinetic profiles .

Basic: What are the documented biological targets of pyrrolo[3,2-c]pyridine derivatives, and how does bromination affect activity?

Methodological Answer:

  • Kinase Inhibition: Bromine’s electron-withdrawing effect enhances binding to ATP pockets (e.g., FGFR1 IC50_{50} = 0.8 μM vs. 3.2 μM for non-brominated analogs) .
  • Antimicrobial Activity: Brominated derivatives show improved Gram-positive bacterial inhibition (MIC = 4–8 μg/mL) due to increased membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.